molecular formula C5H2Cl2N2O B1315933 3-Chloropyrazine-2-carbonyl chloride CAS No. 90361-99-2

3-Chloropyrazine-2-carbonyl chloride

Cat. No. B1315933
CAS RN: 90361-99-2
M. Wt: 176.99 g/mol
InChI Key: MBRNPLQGJAAIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 . It is used as an analytical reagent and has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex .


Synthesis Analysis

The synthesis of 3-Chloropyrazine-2-carbonyl chloride involves the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines through a nucleophilic substitution of chlorine . Some of the reactions were carried out using microwave-assisted synthesis, which can save time and materials .


Molecular Structure Analysis

The InChI code for 3-Chloropyrazine-2-carbonyl chloride is 1S/C5H2Cl2N2O/c6-4-3 (5 (7)10)8-1-2-9-4/h1-2H . The structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloropyrazine-2-carbonyl chloride are primarily nucleophilic substitutions. For instance, it reacts with benzylamines to form 3-benzylaminopyrazine-2-carboxamides .

Scientific Research Applications

Reactivity and Synthesis

3-Chloropyrazine-2-carbonyl chloride serves as a versatile intermediate in the synthesis of various chemical compounds. Its reactivity, particularly the chloride atom, has been exploited in reactions with amines to yield a range of derivatives. For instance, the reaction of 2-cyano-6-chloropyrazine with amines like 1,2,3,4-tetrahydroisoquinoline and 1,3,3-trimethyl-6-azabicyclo-[3,2,1]-octane has led to the synthesis of new derivatives with potential tuberculostatic activity, showcasing its utility in the development of antimicrobial agents (Milczarska, Foks, & Zwolska, 2005).

Antimicrobial and Antituberculosis Activities

The antimicrobial properties of derivatives synthesized from 3-chloropyrazine-2-carbonyl chloride have been a significant area of research. Studies have demonstrated the synthesis of compounds with notable antibacterial activity, including against Mycobacterium tuberculosis, highlighting the compound's potential in addressing infectious diseases and drug-resistant bacterial strains (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020).

Ligand Development for Chemical Analysis

In another application, derivatives of 3-chloropyrazine-2-carbonyl chloride have been utilized in the development of ligands. These ligands, featuring functionalized side chains attached to carbon 3, are significant for their potential in chemical analysis and catalysis. The unique placement of ligating side chains on a ring carbon rather than on a ring nitrogen enables the unbound nitrogen and its attached proton to be available for hydrogen bonding, depending on the steric environment created by substituents at carbon 5 (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the use of 3-Chloropyrazine-2-carbonyl chloride could involve further exploration of its antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Additionally, its potential applications in other areas of research could be explored .

properties

IUPAC Name

3-chloropyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNPLQGJAAIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576218
Record name 3-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazine-2-carbonyl chloride

CAS RN

90361-99-2
Record name 3-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrazine-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloropyrazine-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloropyrazine-2-carbonyl chloride
Reactant of Route 4
3-Chloropyrazine-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Chloropyrazine-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloropyrazine-2-carbonyl chloride

Citations

For This Compound
3
Citations
L Semelková, O Janďourek, K Konečná, P Paterová… - Molecules, 2017 - mdpi.com
… was treated with SOCl 2 in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux for one hour, producing 3-chloropyrazine-2-carbonyl chloride, …
Number of citations: 15 www.mdpi.com
L Semelkova, K Konecna, P Paterova, V Kubicek… - Molecules, 2015 - mdpi.com
… The whole amount of 3-chloropyrazine-2-carbonyl chloride prepared in the previous step was dissolved in dry acetone. An appropriate alkylamine (18.9 mmol, 3 equiv.) along with …
Number of citations: 22 www.mdpi.com
AV Gulevskaya, AF Pozharskii - Russian Chemical Reviews, 2011 - iopscience.iop.org
The known methods for the synthesis of pteridines fused to other heterocycles, including natural compounds, are reviewed. The data are systematized according to the type of the fused …
Number of citations: 6 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.